BenchChemオンラインストアへようこそ!

Ethyl 7-chloro-2,2-dimethylheptanoate

Bempedoic acid synthesis Process impurity control Alkylation selectivity

Ethyl 7-chloro-2,2-dimethylheptanoate (CAS 2570179-39-2) is a chlorinated fatty acid ethyl ester with the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g·mol⁻¹. The compound is formally classified and supplied as Bempedoic Acid Impurity 56, a designated process-related impurity and reference standard for the ATP-citrate lyase inhibitor bempedoic acid (ETC-1002, brand name Nexletol).

Molecular Formula C11H21ClO2
Molecular Weight 220.73 g/mol
CAS No. 2570179-39-2
Cat. No. B8820850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-2,2-dimethylheptanoate
CAS2570179-39-2
Molecular FormulaC11H21ClO2
Molecular Weight220.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CCCCCCl
InChIInChI=1S/C11H21ClO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3
InChIKeySNKVTFNYCZVRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-chloro-2,2-dimethylheptanoate (CAS 2570179-39-2): Core Procurement Specifications and Baseline Identity


Ethyl 7-chloro-2,2-dimethylheptanoate (CAS 2570179-39-2) is a chlorinated fatty acid ethyl ester with the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g·mol⁻¹ [1]. The compound is formally classified and supplied as Bempedoic Acid Impurity 56, a designated process-related impurity and reference standard for the ATP-citrate lyase inhibitor bempedoic acid (ETC-1002, brand name Nexletol) [2]. It is also disclosed in patent CN112521282A as a key intermediate that exploits 1-bromo-5-chloropentane as a hetero-dihalide building block to suppress the dimeric by-products that plague the conventional dibromide route [3]. The compound is characterized by a geminal dimethyl quaternary center at the C2 position and a terminal ω-chloroalkyl chain, giving it a distinctive reactivity profile for carbon-chain extension chemistry [3].

Why In-Class Ethyl 7-Halo-2,2-dimethylheptanoates Are Not Interchangeable: The Case for Chloro vs. Bromo and Iodo Selection


The ethyl 7-halo-2,2-dimethylheptanoate series—comprising the 7-chloro (CAS 2570179-39-2), 7-bromo (CAS 123469-92-1), and 7-iodo (CAS 2448269-30-3) congeners—exhibits profound differences in synthetic utility that directly determine process economics and regulatory compliance [1][2]. In bempedoic acid synthesis, the conventional 7-bromo intermediate derived from 1,5-dibromopentane inevitably generates a high content of disubstituted dimer impurities that depress yield and demand costly chromatographic purification [2]. Continuous-flow microreactor methods can raise the bromo-ester yield to ca. 80–87%, but remain constrained by the intrinsic symmetry of the dibromide building block . The 7-chloro congener, constructed from hetero-dihalide 1-bromo-5-chloropentane, leverages the differential reactivity of chlorine (poorer leaving group than bromine) to suppress dimer formation, while the terminal chlorine is sufficient to participate in subsequent alkylation steps [2]. The 7-iodo analog offers higher leaving-group reactivity but at substantially greater cost and with distinct safety classifications under CLP (H318, H335) [3]. Generic substitution without understanding these reactivity and impurity-profile differences would compromise yield, purity, and regulatory submission quality.

Quantitative Evidence Guide: Ethyl 7-chloro-2,2-dimethylheptanoate Differentiation Data for Scientific Sourcing


Dimer By-Product Suppression: 7-Chloro Intermediate Achieves 0.3% Disubstituted Impurity vs. Significant Dimer Content with 7-Bromo Route

The patent CN112521282A explicitly teaches that the 7-chloro-2,2-dimethylheptanoate intermediate, prepared from 1-bromo-5-chloropentane, generates only 0.3% of the disubstituted (dimer) by-product as measured by GC [1]. In contrast, the conventional route using 1,5-dibromopentane and ethyl isobutyrate to produce ethyl 7-bromo-2,2-dimethylheptanoate 'inevitably generates a large amount of disubstituted byproducts' that compromise yield and necessitate cumbersome purification such as column chromatography [1]. The differential arises because the chlorine atom at C7 is a sufficiently poor leaving group that it does not undergo competing second alkylation under the LDA-mediated enolate alkylation conditions (THF, –70 °C to room temperature), whereas the terminal bromine in 1,5-dibromopentane is rapidly consumed, enabling over-alkylation [1].

Bempedoic acid synthesis Process impurity control Alkylation selectivity

Synthetic Yield in Batch Mode: 93% for 7-Chloro Ethyl Ester vs. 44% for 7-Bromo Analog Under Comparable LDA-Mediated Conditions

Example 1 of CN112521282A reports the preparation of ethyl 7-chloro-2,2-dimethylheptanoate using LDA as base in THF at –70 °C with 1-bromo-5-chloropentane, yielding 41.1 g (93% isolated yield) after distillation [1]. Example 2 of the same patent confirms reproducibility with 40.1 g (91% yield) [1]. By contrast, the classical batch synthesis of ethyl 7-bromo-2,2-dimethylheptanoate using 1,5-dibromopentane and ethyl isobutyrate under analogous LDA/THF conditions at –78 °C is reported in the primary literature to give only 205 g (44% yield) after fractional distillation [2]. A separate continuous-flow method for the bromo ester achieved 87% yield at 98.6% GC purity, but this requires specialized microreactor hardware and still uses the problematic dibromide starting material .

Enolate alkylation Process yield optimization Pharmaceutical intermediate synthesis

Downstream Alkylation Efficiency: 90–92% Yield in TosMIC Coupling Using 7-Chloro Intermediate

The patent CN112521282A demonstrates that ethyl 7-chloro-2,2-dimethylheptanoate reacts efficiently with p-toluenesulfonylmethyl isocyanide (TosMIC) under phase-transfer catalysis (NaOEt or t-BuONa, TBAI, DMSO, 20 °C, 12 h) to afford diethyl 8-isocyano-2,2,14,14-tetramethyl-8-toluenesulfonylpentadecanedioate in 90% yield (Example 1, 21.5 g) with 97.3% HPLC purity and 92% yield (Example 2, 22.0 g) [1]. This performance is enabled by the adequate leaving-group ability of the terminal chlorine in the SN2 manifold with the TosMIC anion. While comparable yields for the analogous bromo intermediate in similar TosMIC alkylations have not been disclosed in the same patent, the 7-iodo analog would be expected to exhibit even higher reactivity—but published CLP data indicate the iodo compound carries H318 (serious eye damage) and H335 (respiratory irritation) hazard classifications, whereas the chloro compound carries only H319 (eye irritation), H317 (skin sensitisation), and H335 [2][3].

Isocyanide alkylation Bempedoic acid carbon-chain extension TosMIC chemistry

Purity of the Isolated Intermediate: 94.4% GC Purity Achievable Without Chromatography for 7-Chloro Compound

After simple fractional distillation, ethyl 7-chloro-2,2-dimethylheptanoate is obtained with 94.4% GC purity (Agilent HP-5, 30 m column, FID detection), with the disubstituted dimer as the only significant impurity at 0.3% [1]. The ¹H NMR spectrum (400 MHz, CDCl₃) is fully assigned and consistent with the structure [1]. In the commercial reference standards market, the compound is supplied with a typical purity of ≥95% and accompanied by a full Certificate of Analysis including HPLC, NMR, and MS data compliant with ICH guidelines for ANDA/DMF submissions [2]. For the bromo analog, commercial suppliers list standard purity as 95–97%, but the published batch synthesis provides 44% yield with GC purity not reported in the open literature for that specific protocol . The key differentiator is that distillation alone achieves 94.4% purity for the chloro compound because dimer formation is suppressed, whereas the bromo route typically requires chromatography to reach equivalent purity.

Intermediate purity specification Distillation-based purification Process analytical technology

Regulatory Reference Standard Status: Defined as Bempedoic Acid Impurity 56 with Full Characterization Package for ANDA/DMF Filing

Ethyl 7-chloro-2,2-dimethylheptanoate is formally catalogued as Bempedoic Acid Impurity 56 by multiple reference standard suppliers (SynZeal, Pharmaffiliates, Clearsynth) and is supplied with a full characterization package compliant with ICH and pharmacopoeial guidelines [1][2]. It is designated for use in analytical method development, method validation (AMV), quality control (QC), forced degradation studies, and ANDA/DMF filing for bempedoic acid drug substance and drug product [1]. The structurally analogous bromo compound is designated as Bempedoic Acid Impurity 17 and the iodo compound as Impurity 57, each requiring separate procurement and validation [3]. Selecting Impurity 56 (the 7-chloro ethyl ester) is mandatory when the synthetic route employs 1-bromo-5-chloropentane, as this compound is the process-specific impurity that must be monitored and controlled per ICH Q3A/Q3B. The 7-chloro acid (CAS 2374157-10-3, Bempedoic Acid Impurity 31) is a hydrolysis product of this ester and represents a related but distinct impurity that requires its own reference standard [4].

Pharmaceutical impurity reference standard ANDA submission Quality control (QC)

Procurement-Driven Application Scenarios for Ethyl 7-chloro-2,2-dimethylheptanoate (CAS 2570179-39-2)


Bempedoic Acid Process Development Using the Hetero-Dihalide Route (1-Bromo-5-chloropentane)

Pharmaceutical process R&D teams developing an improved bempedoic acid manufacturing route should procure ethyl 7-chloro-2,2-dimethylheptanoate as both the key intermediate and the process-specific reference standard. The CN112521282A protocol delivers this intermediate in 93% batch yield at 94.4% GC purity with only 0.3% dimer by-product, eliminating chromatography and outperforming the conventional dibromopentane route by a factor of 2.1× in yield [1]. The subsequent TosMIC coupling proceeds in 90–92% yield, confirming that the chlorine terminus provides sufficient reactivity for carbon-chain extension while avoiding the H318 serious eye damage hazard associated with the iodo analog [1][2].

AND/ADMF Impurity Profiling and HPLC Method Validation for Bempedoic Acid Drug Substance

Analytical QC laboratories supporting ANDA or DMF filings for generic bempedoic acid (Nexletol) must source Bempedoic Acid Impurity 56 (CAS 2570179-39-2) as a characterized reference standard. This compound is process-specific to the hetero-dihalide synthetic route and must be resolved from Bempedoic Acid Impurity 17 (7-bromo ester), Impurity 57 (7-iodo ester), and Impurity 31 (7-chloro acid) in HPLC method development [3]. Suppliers provide full characterization packages (NMR, HPLC, MS) and can offer traceability against USP or EP standards upon feasibility assessment [3]. Failure to include this specific impurity in the impurity profile would constitute a gap in ICH Q3A compliance.

Comparative Cost-of-Goods Analysis for Bempedoic Acid Intermediate Sourcing: Chloro vs. Bromo vs. Iodo

Procurement managers evaluating kilo-scale or metric-ton sourcing of the C7-chain building block for bempedoic acid should benchmark ethyl 7-chloro-2,2-dimethylheptanoate against the bromo and iodo analogs on three quantitative metrics: (i) batch yield (93% chloro vs. 44% bromo, 2.1× advantage); (ii) purification burden (distillation suffices for chloro, chromatography likely required for bromo); and (iii) hazard classification (chloro: H319/H317/H335; iodo: H318/H335, requiring additional engineering controls for serious eye damage) [1][4]. The starting material 1-bromo-5-chloropentane is commercially available at scale, providing a secure supply chain advantage over routes requiring 1,5-diiodopentane.

Forced Degradation and Stability Studies of Bempedoic Acid Drug Product

Stability-indicating HPLC methods for bempedoic acid drug product must be challenged with authentic samples of potential degradation products and process impurities. Ethyl 7-chloro-2,2-dimethylheptanoate (Impurity 56) serves as a key marker for residual process impurity carryover when the drug substance is manufactured via the 1-bromo-5-chloropentane route [3]. Its inclusion in forced degradation study protocols (acidic, basic, oxidative, thermal, and photolytic stress conditions) is essential to demonstrate method specificity and to establish that this impurity does not co-elute with the active pharmaceutical ingredient or other known impurities.

Quote Request

Request a Quote for Ethyl 7-chloro-2,2-dimethylheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.